

3,6-Dimethylphenanthrene CAS number and molecular weight

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Compound of Interest

Compound Name: 3,6-Dimethylphenanthrene

Cat. No.: B075243

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An In-Depth Technical Guide to 3,6-Dimethylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,6-Dimethylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It explores its biological activities, with a focus on its role as a potent activator of the Aryl Hydrocarbon Receptor (AhR) and its metabolic fate. Detailed experimental protocols for its synthesis and analysis are presented, along with spectroscopic data. This guide is intended to serve as a valuable resource for professionals in research, and drug development who are investigating the properties and applications of this compound.

Chemical and Physical Properties

3,6-Dimethylphenanthrene is a solid, white to yellow crystalline compound. Key identification and property data are summarized in the table below.

Property	Value	Reference
CAS Number	1576-67-6	[1]
Molecular Formula	C ₁₆ H ₁₄	[1]
Molecular Weight	206.28 g/mol	[1]
Appearance	White to Yellow Crystalline Solid	
Melting Point	141-145 °C	
Purity	>97.0% (GC)	

Spectroscopic Data

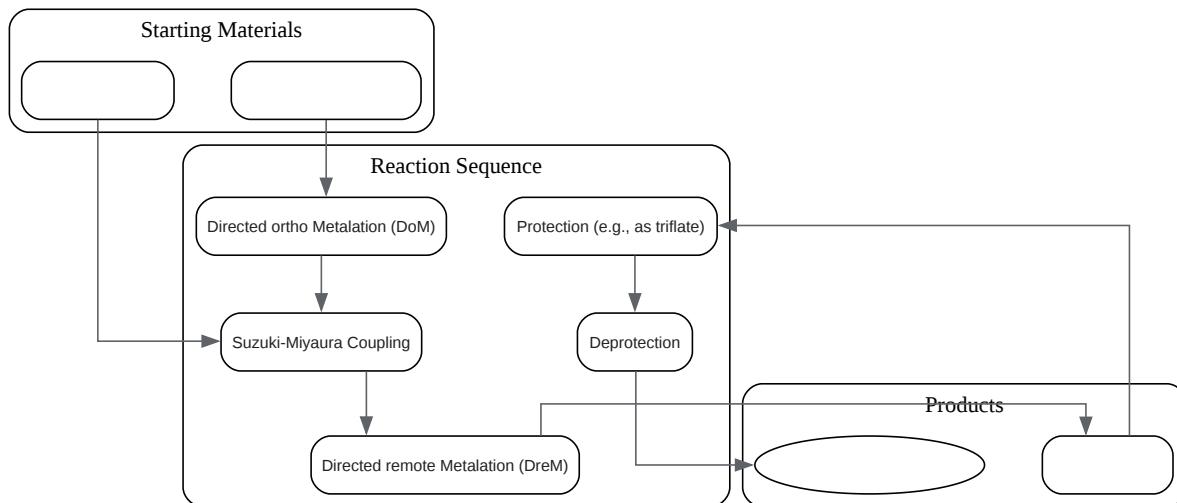
Detailed spectroscopic data is essential for the accurate identification and characterization of **3,6-Dimethylphenanthrene**.

Spectroscopic Data	Details
¹ H NMR	Available through spectral databases.
¹³ C NMR	Available through spectral databases.
Mass Spectrometry (MS)	Available through spectral databases.

Synthesis of Dimethylphenanthrenes

While a specific detailed protocol for the regiospecific synthesis of **3,6-dimethylphenanthrene** is not readily available in the provided search results, a general and powerful methodology for preparing various dimethylphenanthrene isomers in gram-quantities has been described.[\[2\]](#)[\[3\]](#) [\[4\]](#) This approach involves a sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides, followed by a Suzuki–Miyaura cross-coupling reaction and a directed remote metalation (DreM) to form 9-phenanthrols. The final dimethylphenanthrene products are obtained through protection/deprotection of the hydroxyl group as triflates.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Conceptual Workflow for the Synthesis of Dimethylphenanthrenes:



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Caption: General synthesis workflow for dimethylphenanthrenes.

Analytical Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis and quantification of **3,6-Dimethylphenanthrene** in various matrices.

Sample Preparation

For complex matrices such as environmental samples, a sample preparation step involving solid-phase extraction (SPE) is often employed to isolate and concentrate the analytes of interest before GC-MS analysis.[\[5\]](#)

GC-MS Protocol

A detailed protocol for the analysis of alkylated PAHs, including **3,6-Dimethylphenanthrene**, by GC-MS/MS has been established.[5]

Instrumentation:

- Gas Chromatograph: Agilent 7890A GC system or equivalent.[5]
- Mass Spectrometer: Agilent 7000A Triple quadrupole or equivalent.[5]
- Column: Fused-silica HP-5MS capillary column (30 m length, 0.25 mm i.d., 0.25 μ m film thickness).[5]

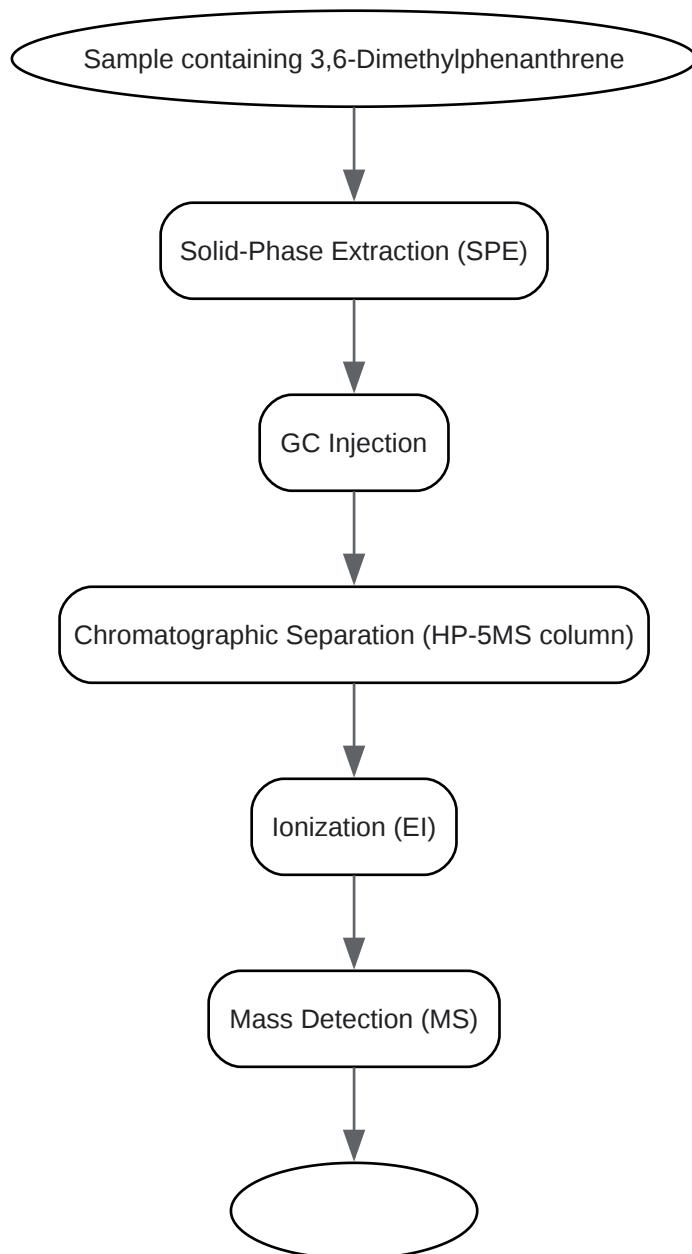
GC Conditions:

- Injection Mode: Splitless injection (1 μ L).[5]
- Injector Temperature: 300 °C.[5]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
- Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest.

MS Conditions:

- Ionization Mode: Electron Impact (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[6]

Conceptual Workflow for GC-MS Analysis:



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Caption: Workflow for the GC-MS analysis of **3,6-Dimethylphenanthrene**.

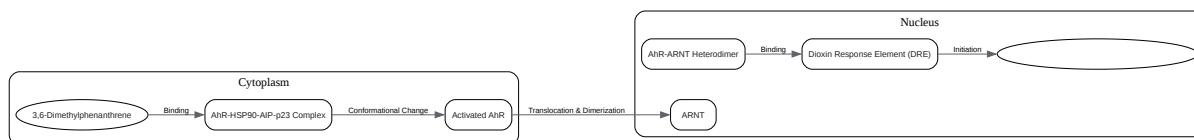
Biological Activity and Metabolism

Aryl Hydrocarbon Receptor (AhR) Activation

3,6-Dimethylphenanthrene is a potent activator of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the

expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[7]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:



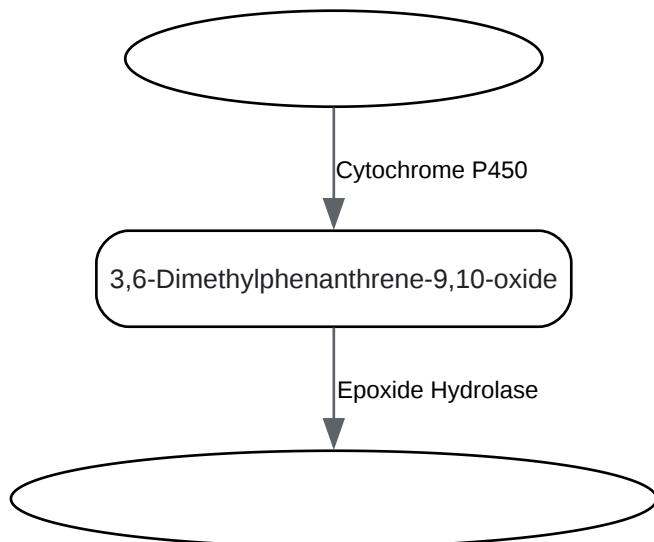
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Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8]

Metabolism

The metabolism of phenanthrene and its derivatives is a critical factor in determining their biological effects. The primary route of metabolism for **3,6-Dimethylphenanthrene** involves oxidation by cytochrome P450 enzymes to form an epoxide, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. Specifically, **3,6-Dimethylphenanthrene** is metabolized to its 9,10-dihydrodiol. This metabolic pathway is considered less associated with carcinogenicity compared to the formation of other dihydrodiol isomers from different phenanthrene derivatives.

Metabolic Pathway of **3,6-Dimethylphenanthrene**:



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Caption: Primary metabolic pathway of **3,6-Dimethylphenanthrene**.

Conclusion

This technical guide has provided a detailed overview of **3,6-Dimethylphenanthrene**, encompassing its fundamental chemical and physical properties, spectroscopic data, synthesis and analytical methodologies, and its biological activities. The information presented highlights the importance of this compound as a potent AhR activator and details its specific metabolic fate. This compilation of data serves as a valuable resource for researchers and professionals engaged in the study of polycyclic aromatic hydrocarbons and their interactions with biological systems.

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